REACTION_CXSMILES
|
[Li]CCCC.[NH2:6][C:7]1[CH:12]=[C:11]([CH3:13])[CH:10]=[CH:9][N:8]=1.C([O:16][C:17]([C:19]1[N:23]2[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]2=[N:21][C:20]=1[CH3:29])=O)C.[Cl-].[NH4+]>O1CCCC1>[CH3:13][C:11]1[CH:10]=[CH:9][N:8]=[C:7]([NH:6][C:17]([C:19]2[N:23]3[CH:24]=[CH:25][C:26]([CH3:28])=[CH:27][C:22]3=[N:21][C:20]=2[CH3:29])=[O:16])[CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=CC(=C1)C
|
Name
|
|
Quantity
|
57 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=C2N1C=CC(=C2)C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled to −78° C.
|
Type
|
ADDITION
|
Details
|
were slowly added dropwise
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phases were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The product was purified
|
Type
|
CUSTOM
|
Details
|
precipitation in hexane
|
Type
|
CUSTOM
|
Details
|
was obtained with a yield of 68%
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=NC=C1)NC(=O)C1=C(N=C2N1C=CC(=C2)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |